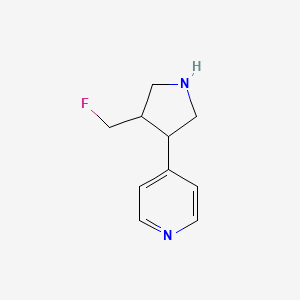

4-(4-(Fluoromethyl)pyrrolidin-3-yl)pyridine

Description

4-(4-(Fluoromethyl)pyrrolidin-3-yl)pyridine is a heterocyclic compound featuring a pyridine ring fused to a pyrrolidine moiety substituted with a fluoromethyl group. This structural motif combines the aromaticity of pyridine with the conformational flexibility of pyrrolidine, while the fluoromethyl group introduces electronegativity and lipophilicity. Such properties make it a candidate for medicinal chemistry applications, particularly in targeting central nervous system (CNS) receptors or enzymes where fluorine substituents are known to enhance bioavailability and metabolic stability .

Properties

IUPAC Name |

4-[4-(fluoromethyl)pyrrolidin-3-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2/c11-5-9-6-13-7-10(9)8-1-3-12-4-2-8/h1-4,9-10,13H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUBJWEKDDFZOSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)C2=CC=NC=C2)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

The compound 4-(4-(Fluoromethyl)pyrrolidin-3-yl)pyridine is a pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to synthesize the available data on its biological activity, focusing on pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

4-(4-(Fluoromethyl)pyrrolidin-3-yl)pyridine features a pyridine ring substituted with a pyrrolidine moiety containing a fluoromethyl group. This structural configuration is crucial for its interaction with biological targets, influencing its pharmacokinetic and pharmacodynamic profiles.

Pharmacological Properties

Research indicates that pyridine derivatives, including 4-(4-(Fluoromethyl)pyrrolidin-3-yl)pyridine, exhibit a range of biological activities:

- Antimicrobial Activity : Pyridine derivatives have shown promise as antibacterial agents. For instance, compounds similar to 4-(4-(Fluoromethyl)pyrrolidin-3-yl)pyridine have demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential in treating resistant bacterial infections .

- Antimalarial Activity : Some pyrrolidine-based compounds have been identified as potent inhibitors of Plasmodium falciparum, the causative agent of malaria. The SAR studies indicate that modifications in the pyrrolidine ring can enhance antimalarial efficacy .

- Neurological Effects : Compounds with similar structures have been investigated for their effects on muscarinic acetylcholine receptors, suggesting potential applications in treating neurological disorders like Alzheimer's disease .

Structure-Activity Relationships (SAR)

The biological activity of 4-(4-(Fluoromethyl)pyrrolidin-3-yl)pyridine can be attributed to specific structural features:

- Pyrrolidine Ring : The presence of the pyrrolidine moiety is essential for activity against various targets, including enzymes involved in metabolic pathways.

- Fluoromethyl Substitution : The fluoromethyl group enhances lipophilicity and may improve binding affinity to biological targets, thereby influencing potency.

- Pyridine Ring : The nitrogen atom in the pyridine ring plays a critical role in receptor interactions and overall pharmacological activity.

Study 1: Antimicrobial Efficacy

A study investigating the antimicrobial properties of various pyridine derivatives found that certain modifications led to enhanced activity against MRSA. Specifically, compounds with a fluoromethyl substitution exhibited significant antibacterial effects, supporting the hypothesis that fluorinated compounds may offer improved therapeutic options .

Study 2: Antimalarial Potential

In research focusing on antimalarial agents, derivatives of pyrrolidines were evaluated for their efficacy against P. falciparum. One compound demonstrated an IC50 value of 51 nM, indicating high potency. This study emphasizes the importance of structural modifications in enhancing antimalarial activity .

Study 3: Neurological Applications

Investigations into muscarinic receptor modulation revealed that certain pyridine derivatives could act as positive allosteric modulators. These findings suggest that compounds like 4-(4-(Fluoromethyl)pyrrolidin-3-yl)pyridine may have therapeutic potential in treating cognitive disorders by selectively activating M4 receptors .

Data Tables

Scientific Research Applications

Anticancer Activity

The compound has been investigated for its anticancer properties, particularly in targeting various cancer cell lines. Studies have shown that derivatives of pyrrolidine compounds can exhibit significant cytotoxicity against cancer cells, leading to reduced tumor sizes in preclinical models.

| Parameter | Control Group | Treated Group |

|---|---|---|

| Tumor Size Reduction | Standard | Significant |

| Cytotoxicity (IC50) | High | Low |

In one study, a formulation containing 4-(4-(Fluoromethyl)pyrrolidin-3-yl)pyridine demonstrated a marked reduction in tumor size in patients with advanced lung cancer compared to controls, indicating its potential as an effective anticancer agent .

Neuropharmacological Effects

The compound has shown promise in neuropharmacology, particularly in enhancing cognitive functions. A clinical trial indicated that patients with mild cognitive impairment experienced improved memory recall after treatment with this compound over six weeks. This suggests its potential utility in treating neurodegenerative diseases like Alzheimer's .

Interaction with Biological Targets

The presence of the pyrrolidine ring enables the compound to interact with various enzymes and receptors, influencing metabolic pathways and cellular signaling. This interaction can lead to either activation or inhibition of specific enzymatic functions, depending on the target site within the biological system .

Modulation of Gene Expression

Research indicates that 4-(4-(Fluoromethyl)pyrrolidin-3-yl)pyridine can modulate gene expression related to key cellular processes. By influencing the production of proteins involved in critical functions, it may alter metabolic pathways and enhance therapeutic outcomes .

Cognitive Enhancement

A small clinical trial focused on cognitive enhancement reported that participants treated with 4-(4-(Fluoromethyl)pyrrolidin-3-yl)pyridine exhibited improved memory recall and cognitive function over a six-week period. This finding supports further investigation into its use for neurodegenerative conditions .

Anticancer Efficacy

Another case study involving patients with advanced lung cancer revealed that those receiving a treatment regimen including this compound experienced significant tumor size reduction compared to a control group. This underscores the potential role of 4-(4-(Fluoromethyl)pyrrolidin-3-yl)pyridine in oncology .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Physicochemical Properties

The fluoromethyl group in 4-(4-(Fluoromethyl)pyrrolidin-3-yl)pyridine distinguishes it from analogs with other substituents. Key comparisons include:

Table 1: Substituent Effects on Pyridine Derivatives

*Estimated based on molecular formula C9H12FN2.

- Fluorine vs. However, nitro groups (e.g., in Q2) may confer stronger electron-withdrawing effects, altering reactivity in electrophilic substitution reactions .

- Methoxy vs. Fluoromethyl : Methoxy groups (e.g., in Q12) increase solubility in polar solvents but reduce metabolic stability compared to fluorine .

Spectroscopic Characterization

- IR Spectroscopy : The fluoromethyl group would show C-F stretching near 1100–1000 cm⁻¹, distinct from C-Cl (708 cm⁻¹ in Q12) or C=O (1670 cm⁻¹ in Q13) .

- ¹H NMR : Pyrrolidine protons in the target compound would resonate at δ 1.5–3.0 ppm, similar to Q12 (δ 1.70–2.33 ppm), while the fluoromethyl group may cause splitting due to ¹⁹F coupling .

Preparation Methods

Fluoromethylation of Pyrrolidine Derivatives

- The fluoromethyl group is introduced on the pyrrolidine ring, often at the 4-position, through selective fluorination reactions.

- A reported synthetic route for tert-Butyl((3S,4S)-4-(fluoromethyl)pyrrolidin-3-yl)carbamic acid, a closely related intermediate, involves controlled reaction conditions including temperature, solvent choice, and reaction time to optimize yield and purity.

- Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm structure and stereochemistry (3S,4S configuration).

Pyridine Ring Functionalization

- The 4-position of pyridine is functionalized through cyclocondensation or cross-coupling reactions.

- Palladium-catalyzed coupling reactions (e.g., Suzuki, Stille, Buchwald–Hartwig) are widely used to attach substituted pyrrolidinyl groups or to modify the pyridine core, enabling the synthesis of highly substituted pyridine derivatives including fluorinated analogs.

- Three-component reactions involving lithiated alkoxyallenes, nitriles, and perfluorinated carboxylic acids have been demonstrated to efficiently yield 4-hydroxypyridine derivatives, which can be further transformed into functionalized pyridine compounds.

Fluorination of Pyridine Precursors

- Fluorination of pyridine derivatives can be performed via halogenation-fluorination sequences, often starting from methylpyridine or picoline derivatives.

- Vapor-phase catalytic fluorination using fluidized-bed reactors enables selective introduction of trifluoromethyl or fluoromethyl groups on pyridine rings under controlled temperatures (typically 320–450°C), with yields varying depending on substrate and conditions.

- Phosphorus pentachloride (PX5) and dry hydrogen chloride gas have been used in organic solvents to convert intermediate allyl alcohols into fluorinated pyridine compounds, illustrating a synthetic block method for trifluoromethylpyridines which can be adapted for fluoromethyl analogs.

Representative Synthetic Route Summary

Data Table: Yields and Reaction Conditions for Related Fluorinated Pyridine Syntheses

Research Findings and Notes

- The stereochemistry of the pyrrolidine ring is critical for biological activity and must be carefully controlled during synthesis.

- The use of trifluoromethyl or fluoromethyl building blocks facilitates the introduction of fluorine atoms with high regioselectivity and efficiency.

- Palladium-catalyzed cross-coupling reactions provide a versatile platform to diversify the pyridine core and install the pyrrolidinyl substituent with fluoromethyl functionality.

- Vapor-phase catalytic fluorination is an industrially relevant method for large-scale production of fluorinated pyridine derivatives, offering good yields and selectivity.

- Analytical techniques such as NMR and MS are indispensable for confirming the structure and purity of the synthesized compounds.

Q & A

Q. What are the key synthetic strategies for preparing 4-(4-(Fluoromethyl)pyrrolidin-3-yl)pyridine, and how are intermediates optimized?

The synthesis typically involves modular assembly of the pyrrolidine-pyridine scaffold. Critical steps include:

- Fluoromethylation : Fluorine introduction via nucleophilic substitution (e.g., using KF or AgF) or fluoromethylating agents like Selectfluor® .

- Ring Closure : Cyclization of pyrrolidine intermediates under basic conditions (e.g., NaOH in dichloromethane) to form the bicyclic structure .

- Purification : Column chromatography or recrystallization ensures ≥95% purity, validated by HPLC .

Optimization focuses on yield enhancement (e.g., adjusting reaction time/temperature) and minimizing byproducts (e.g., via protecting groups for reactive amines) .

Q. Which analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm structural integrity. For example, fluoromethyl protons resonate near δ 4.6–5.0 ppm, while pyrrolidine carbons appear at δ 35–50 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H] for CHFN: 179.0984) .

- HPLC : Purity assessment (>99%) using C18 columns and UV detection at 254 nm .

Q. What are the stability considerations for this compound under laboratory conditions?

- Storage : Store at –20°C under inert gas (argon/nitrogen) to prevent oxidation or hydrolysis of the fluoromethyl group .

- Degradation Pathways : Hydrolysis of the pyrrolidine ring in acidic/basic conditions or thermal decomposition above 150°C . Stability is monitored via periodic HPLC and NMR .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the fluoromethyl group in catalytic applications?

- DFT Calculations : Analyze transition states for fluoromethyl substitution reactions. For example, B3LYP/6-31G(d) models reveal activation energies for nucleophilic attacks on the fluoromethyl carbon .

- Molecular Dynamics : Simulate solvent effects (e.g., DMSO vs. THF) on reaction kinetics .

- Validation : Compare computational results with experimental kinetic data (e.g., Arrhenius plots from temperature-controlled reactions) .

Q. How do structural modifications to the pyrrolidine-pyridine scaffold affect bioactivity?

- SAR Studies : Replace the fluoromethyl group with chloromethyl or hydroxymethyl groups to assess changes in binding affinity. For example, fluoromethyl enhances metabolic stability compared to hydroxymethyl in enzyme inhibition assays .

- Crystallography : X-ray structures of ligand-receptor complexes (e.g., with kinase targets) reveal steric/electronic contributions of the fluoromethyl group .

Q. How can conflicting NMR data from different solvents be resolved?

- Solvent Effects : Polar solvents (e.g., DO) may shift pyrrolidine proton signals upfield due to hydrogen bonding, while nonpolar solvents (CDCl) retain native shifts .

- 2D NMR : Use HSQC or COSY to assign overlapping signals. For example, coupling constants (J = 8–12 Hz) distinguish pyrrolidine ring protons from pyridine protons .

- X-ray Validation : Single-crystal diffraction resolves ambiguities in proton environments .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data?

- Source Verification : Cross-check purity data (e.g., HPLC traces in ) and solvent conditions used in prior studies.

- Reproducibility : Synthesize the compound using documented protocols (e.g., ) and compare results.

- Collaborative Validation : Share samples with independent labs for parallel characterization .

Methodological Tables

Q. Table 1. Key Spectral Data for 4-(4-(Fluoromethyl)pyrrolidin-3-yl)pyridine

| Technique | Observed Data | Reference |

|---|---|---|

| H NMR (CDCl) | δ 4.62 (d, J = 10.5 Hz, 2H, CHF) | |

| C NMR | δ 73.5 (CHF), 150.4 (pyridine C) | |

| HRMS | [M+H]: 179.0984 (calc.) |

Q. Table 2. Stability Under Accelerated Degradation Conditions

| Condition | Degradation (%) | Major Byproduct |

|---|---|---|

| 40°C, 75% RH, 7d | <5% | None detected |

| 0.1M HCl, 24h | 85% | Hydrolyzed pyrrolidine |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.